Oxozirconium

Overview

Description

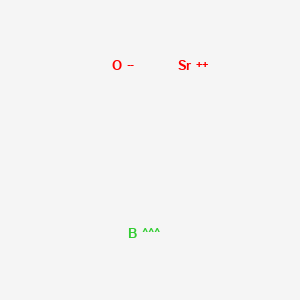

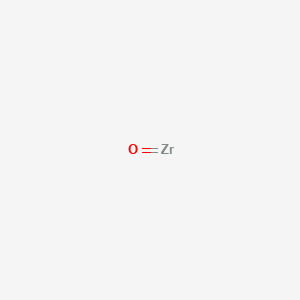

Oxozirconium, also known as Zirconium oxide, is a compound with the molecular formula OZr . It is a key building block in several Zirconium-based metal–organic framework (Zr-MOF) catalysts .

Synthesis Analysis

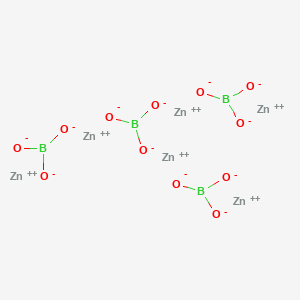

Zirconium oxo cluster (ZrOC) [Zr6(OH)4O4(OAcr)12]2 (OAcr = acrylate) (Zr12), an air and moisture stable molecular catalyst, is readily prepared in one step from commercially available zirconium salts and carboxylic acids . Another synthesis method involves the use of fatty acids with long and/or branched chains .Molecular Structure Analysis

The structure of this compound has been analyzed using X-ray total scattering and Pair Distribution Function (PDF) analysis . The structure models need to include carboxylate binding groups to obtain excellent refinements .Chemical Reactions Analysis

Zirconium oxo clusters have been used as catalysts for the atom-economic formation of amide bonds directly from non-activated carboxylic acids and amines . The reaction efficiency is directly impacted by the nature of the substrates .Physical And Chemical Properties Analysis

This compound has an average mass of 107.223 Da and a Monoisotopic mass of 105.899620 Da . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Scientific Research Applications

Cluster Structures and Coordination Geometry :

- Oxozirconium methacrylate clusters, such as Zr6(OH)4O4(OMc)12 and Zr4O2(OMc)12, have been synthesized and analyzed, revealing unique crystal structures and coordination geometries. These clusters have potential applications in materials science and catalysis due to their distinct structural features (Kickelbick & Schubert, 1997).

Complex Formation with Thiocarbohydrazones :

- Research on this compound(IV) complexes formed with thiocarbohydrazones in methanol medium has been conducted. These yellow-colored complexes have a unique stoichiometry and structure, which may have implications in inorganic chemistry and materials science (Patil & Kulkarni, 1985).

Biomedical Applications :

- Oxidized zirconium, particularly Zr–2.5 wt% Nb alloy, has shown promise in biomedical applications like joint arthroplasty due to its hard surface ceramic layer and underlying metal behavior. The study of a two-step oxidation process to create a thicker diffusion hardened zone (DHZ) suggests potential for improved wear resistance in biomedical implants (Pawar, Weaver & Jani, 2011).

Chemical Synthesis and Spectral Analysis :

- Various this compound(IV) complexes have been synthesized and characterized using different analytical techniques, contributing to the understanding of this compound's chemical behavior and potential applications in various fields (Yadav, Sengupta & Tripathi, 1987).

Material Science Applications :

- This compound clusters have been used to modify epoxy systems, showing potential as nanocomposites in applications such as encapsulants for light-emitting diodes. This research demonstrates this compound's utility in enhancing the properties of polymer materials (Soares et al., 2015).

Nanotechnology and Catalysis :

- A novel approach using this compound clusters for thermal stabilization of metal-organic framework-derived single-site catalytic clusters has been investigated. This research provides insights into the use of this compound in high-temperature catalytic applications and nanotechnology (Malonzo et al., 2016).

Swelling Behavior and Thermal Stability Studies :

- The swelling behavior and thermal stability of poly(methylmethacrylate) crosslinked by this compound cluster Zr4O2(methacrylate)12 have been studied, providing valuable information for its use in polymer engineering and material science applications (Trimmel et al., 2001).

Mechanism of Action

Safety and Hazards

Future Directions

The molecular level understanding of Zirconium oxo clusters contributes to the development of novel catalytic entities and sustainable approaches to synthetic chemistry . The future design of catalysts based on Zr oxo cluster will be discussed through a detailed comparison of Zr6 reactivity with a related Zr12 cluster, and Zr-MOF catalysts .

properties

IUPAC Name |

oxozirconium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O.Zr | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIAQOFPUVMAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Zr] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OZr | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314903 | |

| Record name | Zirconium oxide (ZrO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53801-45-9, 12036-01-0 | |

| Record name | Zirconium oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53801-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium oxide (ZrO) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium oxide (ZrO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.